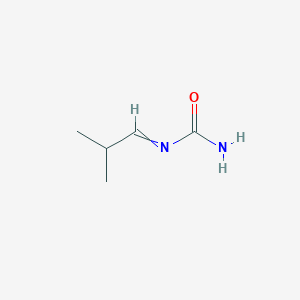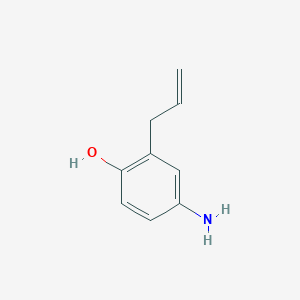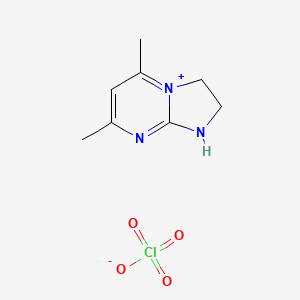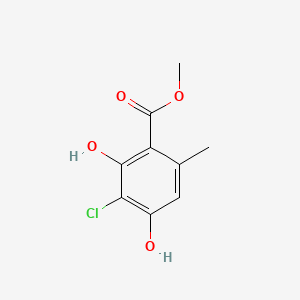
Succinanilic acid, 3'-methoxy-N-methyl-2',4',6'-triiodo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester is a complex organic compound characterized by the presence of multiple iodine atoms, a methoxy group, and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester typically involves multiple steps, including iodination, esterification, and methylation reactions. The process begins with the iodination of aniline derivatives, followed by the introduction of the methoxy group and the formation of the methyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the conversion of the ester group to an alcohol.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can participate in halogen bonding, which influences its reactivity and binding affinity to biological molecules. The methoxy and methyl ester groups also contribute to the compound’s overall chemical behavior and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodoanilines: Compounds with similar iodine content and aromatic structure.
Methoxybenzoates: Compounds with methoxy and ester functional groups.
Triiodophenols: Compounds with three iodine atoms and a phenolic structure.
Uniqueness
Succinanilic acid, 3’-methoxy-N-methyl-2’,4’,6’-triiodo-, methyl ester is unique due to the combination of its functional groups and the specific arrangement of iodine atoms
Eigenschaften
CAS-Nummer |
37938-81-1 |
|---|---|
Molekularformel |
C13H14I3NO4 |
Molekulargewicht |
628.97 g/mol |
IUPAC-Name |
methyl 4-oxo-4-(2,4,6-triiodo-3-methoxy-N-methylanilino)butanoate |
InChI |
InChI=1S/C13H14I3NO4/c1-17(9(18)4-5-10(19)20-2)12-7(14)6-8(15)13(21-3)11(12)16/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
GSQOXUFZCJWJBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=C(C(=C(C=C1I)I)OC)I)C(=O)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


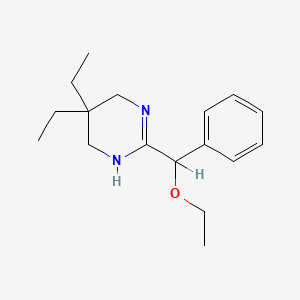

![1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane](/img/structure/B14675261.png)

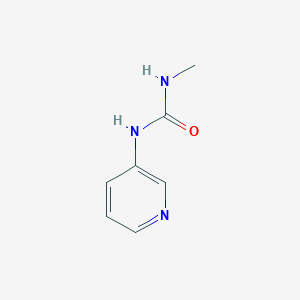
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)
![[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride](/img/structure/B14675283.png)
stannane](/img/structure/B14675285.png)
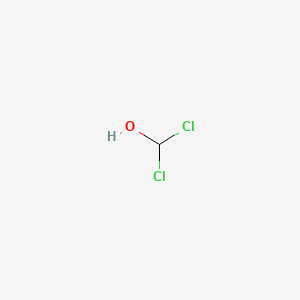
![N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline](/img/structure/B14675298.png)
